molecular formula C9H9BrO2 B8532682 6-Bromo-4-ethyl-benzo[1,3]dioxole

6-Bromo-4-ethyl-benzo[1,3]dioxole

Cat. No.: B8532682
M. Wt: 229.07 g/mol
InChI Key: XFNBIDRNBNMTNK-UHFFFAOYSA-N
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Description

6-Bromo-4-ethyl-benzo[1,3]dioxole is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-4-ethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-4H,2,5H2,1H3

InChI Key

XFNBIDRNBNMTNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)OCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 250-mL flask was added 1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol (9.3 g, 37.9 mmol) was added. The solid was cooled to −50° C. and trifluoroacetic acid (44 mL, 568 mmol) was added. Followed addition of triethylsilane (60.5 mL, 379 mmol). The mixture was stirred at reflux for 5 hours, and evaporated in vacuo to an oil. The oil was distilled twice, collecting the fraction boiling between 80° C. and 110° C. at 1.5 mm Hg. The oil was chromatographed on 100 g silica gel, eluted with 5:95 ethyl acetate/hexane. Evaporation of the appropriate fractions gave a clear oil, 6.56 g, 75.6% yield. NMR spectra and elemental analysis were consistent with the structure.
Name
1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
60.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 2L, 3 neck round bottom flask was equipped with an overhead stirrer, heating mantle, condenser, and nitrogen inlet. The flask was flushed with nitrogen and charged with acetonitrile (700 mL), followed by 5-bromo-2,3-dihydroxyethylbenzene (54.5 g, assumed to be 0.25 mol), then anhydrous cesium carbonate (121 g, 0.37 mol) and bromochloromethane (57 g, 0.44 mol). The mixture was stirred and heated to reflux (˜74° C.). At that point, sodium iodide (5 g, 0.03 mol) was added, and the mixture was boiled for 90 minutes. The mixture was then cooled and filtered with suction. The filter cake was rinsed with acetonitrile, then the solvent was removed under vacuum. The residue was treated with water (700 mL), and the mixture was extracted twice with 400 mL portions of hexane. The hexane was removed under vacuum, then the residue (˜36 g) was distilled under high vacuum. The distillate, collected at a head temperature of 84° C. (0.8 mm Hg) weighed 24 g (0.10 mol, 41% for the two steps). The product thus obtained has NMR characteristics consistent with the title compound and is greater than 95% pure by gas chromatography.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2,3-dihydroxyethylbenzene
Quantity
54.5 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
121 g
Type
reactant
Reaction Step Three
Quantity
57 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five

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